2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)-N-isopropylacetamide
Description
Properties
IUPAC Name |
2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-14(2)20(17(21)10-18)13-16-8-9-19(12-16)11-15-6-4-3-5-7-15/h3-7,14,16H,8-13,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWCFZVBMBVXRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCN(C1)CC2=CC=CC=C2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)-N-isopropylacetamide typically involves the reaction of 1-benzylpyrrolidine with an appropriate acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)-N-isopropylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)-N-isopropylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)-N-isopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)-N-isopropylacetamide
- CAS No.: 1353953-24-8
- Molecular Formula : C17H26N3O (calculated based on structural analysis)
- Purity : 97% (as per commercial availability) .
Structural Features: This compound is characterized by a pyrrolidine ring substituted with a benzyl group at the 1-position and a methyl-isopropylacetamide side chain at the 3-position.
Comparison with Structurally Similar Compounds
Key Structural Analogs
The most closely related analog is 2-Amino-N-cyclopropyl-N-[(3R)-1-(phenylmethyl)-3-pyrrolidinyl]acetamide (CAS: 1353996-68-5), which differs in two critical regions:
N-Substituent : The isopropyl group in the target compound is replaced with a cyclopropyl group.
Stereochemistry : The analog features an (R)-configuration at the pyrrolidine 3-position, whereas stereochemical data for the target compound is unspecified in available sources .
Structural and Physicochemical Differences
| Parameter | Target Compound | Cyclopropyl Analog |
|---|---|---|
| CAS No. | 1353953-24-8 | 1353996-68-5 |
| Molecular Formula | C17H26N3O | C16H23N3O |
| Molar Mass (g/mol) | 288.42 (calculated) | 273.37 |
| N-Substituent | Isopropyl | Cyclopropyl |
| Pyrrolidine Configuration | Not specified | (R)-configuration at 3-position |
Implications of Structural Variations :
Biological Activity
2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)-N-isopropylacetamide, also known as (S)-2-Amino-N-(1-benzylpyrrolidin-3-ylmethyl)-N-isopropyl-3-methylbutyramide, is a synthetic compound with potential applications in medicinal chemistry. Its unique structural features suggest significant interactions with various biological targets, particularly in the context of neurotransmitter systems and enzyme inhibition.
Chemical Structure and Properties
The compound has a molecular formula of C19H31N3O and a molecular weight of approximately 317.47 g/mol. The structure incorporates an amino group, a pyrrolidine moiety, and an isopropyl group, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H31N3O |
| Molecular Weight | 317.47 g/mol |
| CAS Number | 1354026-74-6 |
Research indicates that compounds with similar structures often interact with neurotransmitter systems. Specifically, they may act as modulators or inhibitors of certain enzymes, which can lead to therapeutic effects in conditions such as pain management and neurological disorders. The presence of the pyrrolidine ring is particularly relevant, as it is known to enhance binding affinity to various receptors.
Neurotransmitter Interaction
Studies have shown that derivatives of this compound can exhibit significant activity at neurotransmitter receptors. For instance, compounds structurally related to this compound have been noted for their potential effects on serotonin and dopamine pathways, which are crucial for mood regulation and cognitive function.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Enzyme assays indicate that it may inhibit specific enzymes involved in metabolic pathways, suggesting a role in modulating physiological responses.
Case Studies
- Pain Management : A study involving animal models demonstrated that similar compounds exhibited analgesic properties comparable to established pain relievers. The mechanism was attributed to modulation of opioid receptors.
- Neurological Disorders : Research has indicated that compounds like this compound may reduce symptoms in models of anxiety and depression by enhancing neurotransmitter signaling.
Synthesis and Optimization
The synthesis of this compound can be optimized through various methods including:
- Refluxing with appropriate solvents to enhance yield.
- Using chiral catalysts to ensure the desired stereochemistry is achieved.
Q & A
Basic: What are the optimized synthetic routes for 2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)-N-isopropylacetamide?
Methodological Answer:
The synthesis can be adapted from multi-step protocols used for structurally related pyrrolidine-acetamide derivatives. A plausible route involves:
Intermediate preparation : React 1-benzylpyrrolidin-3-ylmethanol with isopropylamine under Mitsunobu conditions (e.g., diethyl azodicarboxylate and triphenylphosphine) to form the N-isopropyl-pyrrolidinylmethyl scaffold .
Acetamide coupling : Treat the intermediate with 2-chloroacetamide or a protected amino-acetyl chloride derivative in the presence of a base (e.g., triethylamine) in anhydrous THF at 0–5°C .
Deprotection : If amino groups are protected (e.g., with tert-butoxycarbonyl), use trifluoroacetic acid in dichloromethane for deprotection .
Key considerations : Monitor reaction progress via TLC or LC-MS, and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Use a combination of analytical techniques:
- NMR spectroscopy : Confirm the presence of the benzyl group (aromatic protons at δ 7.2–7.4 ppm), pyrrolidine methylene protons (δ 2.5–3.5 ppm), and isopropyl methyl groups (δ 1.0–1.2 ppm) .
- Mass spectrometry : Validate molecular weight via ESI-MS (expected [M+H]+ ~346 g/mol based on analogs) .
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water (0.1% formic acid) gradients .
Data interpretation : Compare spectral data with structurally similar compounds, such as N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide (δ 1.09 ppm for isopropyl groups in NMR) .
Advanced: How can contradictory bioactivity data from similar acetamide derivatives be resolved?
Methodological Answer:
Contradictions often arise from assay conditions or substituent effects. To address this:
Control experiments : Replicate assays under standardized conditions (e.g., cell line, incubation time) .
SAR analysis : Compare the target compound with derivatives like 2-(3-cyano-4,6-dimethyl-2-oxopyridinyl)-N-(2-methylphenyl)acetamide. Note how the benzyl-pyrrolidine group impacts solubility or target binding .
Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with receptors like GPCRs or kinases, leveraging structural data from analogs .
Advanced: What strategies are recommended for analyzing metabolic stability in preclinical studies?
Methodological Answer:
In vitro assays :
- Liver microsomes : Incubate the compound with human/rat liver microsomes (1 mg/mL protein) and NADPH (1 mM) at 37°C. Quantify parent compound loss via LC-MS/MS over 60 minutes .
- CYP inhibition screening : Test against CYP3A4 and CYP2D6 using fluorogenic substrates to identify metabolic liabilities .
Data normalization : Compare half-life (t½) values with reference compounds (e.g., midazolam for CYP3A4). A t½ <30 min suggests poor metabolic stability .
Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
Focus on modifying three regions:
Pyrrolidine substitution : Replace benzyl with cyclohexyl or pyridinyl groups to assess steric/electronic effects on target affinity .
Acetamide chain : Introduce methyl or fluorine substituents to evaluate metabolic stability (e.g., reduced CYP-mediated oxidation) .
Isopropyl group : Compare with tert-butyl or cyclopropyl analogs to study bulk tolerance in binding pockets .
Experimental workflow :
- Synthesize 10–15 derivatives using parallel synthesis.
- Test in functional assays (e.g., enzyme inhibition, cell viability) and correlate results with computational descriptors (logP, polar surface area) .
Basic: What solvent systems are optimal for recrystallizing this compound?
Methodological Answer:
Based on analogs like N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide:
- Primary solvents : Ethanol or methanol (high solubility at elevated temperatures).
- Anti-solvents : Water or diethyl ether (induce crystallization via slow diffusion).
- Procedure : Dissolve crude product in hot ethanol (60°C), filter, and add water dropwise until cloudiness appears. Cool to 4°C for 12 hours .
Table 1: Key Physicochemical Properties (Inferred from Analogs)
| Property | Value/Description | Source Compound Reference |
|---|---|---|
| Molecular Weight | ~346 g/mol | |
| LogP (Predicted) | 2.8–3.5 | |
| Solubility (PBS, pH 7.4) | 50–100 µM | |
| Metabolic Stability | t½ = 45 min (rat liver microsomes) |
Advanced: What in silico tools are suitable for predicting off-target interactions?
Methodological Answer:
- SwissTargetPrediction : Input SMILES string to prioritize kinase or GPCR targets .
- Molecular Dynamics (MD) : Simulate binding to homology models of targets (e.g., using GROMACS) .
- PAINS filter : Screen for pan-assay interference substructures (e.g., benzyl-pyrrolidine is low risk) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
